molecular formula C8H15BrO2 B1332125 Butyl 4-bromobutanoate CAS No. 3540-75-8

Butyl 4-bromobutanoate

Cat. No.: B1332125
CAS No.: 3540-75-8
M. Wt: 223.11 g/mol
InChI Key: DOIADMYDAWSCKD-UHFFFAOYSA-N
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Description

Butyl 4-bromobutanoate is an organic compound with the molecular formula C(_8)H(_15)BrO(_2). It is a member of the ester family, characterized by the presence of a bromine atom on the fourth carbon of the butanoate chain. This compound is commonly used in organic synthesis and various industrial applications due to its reactivity and functional group versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl 4-bromobutanoate can be synthesized through several methods. One common approach involves the esterification of 4-bromobutanoic acid with butanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion:

4-Bromobutanoic acid+ButanolH2SO4Butyl 4-bromobutanoate+Water\text{4-Bromobutanoic acid} + \text{Butanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 4-Bromobutanoic acid+ButanolH2​SO4​​Butyl 4-bromobutanoate+Water

Another method involves the bromination of butyl butanoate using bromine or a bromine-containing reagent like N-bromosuccinimide (NBS) under radical conditions. This reaction requires a radical initiator such as azobisisobutyronitrile (AIBN) and is typically carried out under UV light or heat.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The esterification process is optimized using high-purity reactants and catalysts, and the reaction conditions are carefully controlled to minimize by-products and maximize the yield of the desired ester.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-bromobutanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of different substituted butanoates.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH(_4)).

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 4-bromobutanoic acid and butanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH(_4)) in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux.

Major Products

    Nucleophilic Substitution: Substituted butanoates depending on the nucleophile used.

    Reduction: 4-bromobutanol.

    Hydrolysis: 4-bromobutanoic acid and butanol.

Scientific Research Applications

Butyl 4-bromobutanoate is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed ester hydrolysis and as a substrate in biochemical assays.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.

    Industry: It is employed in the manufacture of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of butyl 4-bromobutanoate in chemical reactions typically involves the nucleophilic attack on the electrophilic carbon atom adjacent to the bromine. This leads to the displacement of the bromine atom and the formation of new chemical bonds. In biological systems, esterases can hydrolyze the ester bond, releasing 4-bromobutanoic acid and butanol, which can then participate in further metabolic pathways.

Comparison with Similar Compounds

Butyl 4-bromobutanoate can be compared with other similar compounds such as:

    Methyl 4-bromobutanoate: Similar in structure but with a methyl group instead of a butyl group. It has different physical properties and reactivity due to the shorter alkyl chain.

    Ethyl 4-bromobutanoate: Contains an ethyl group, leading to slightly different reactivity and applications.

    Propyl 4-bromobutanoate: Features a propyl group, offering a balance between the properties of methyl and butyl esters.

The uniqueness of this compound lies in its specific alkyl chain length, which influences its solubility, boiling point, and reactivity, making it suitable for particular applications where other esters might not be as effective.

Properties

IUPAC Name

butyl 4-bromobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c1-2-3-7-11-8(10)5-4-6-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIADMYDAWSCKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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